3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea
Description
This compound features a naphtho[2,1-b]pyran core substituted with a hydroxymethyl group at the (1S,2S) position and a thiourea moiety linked to a 4-nitrophenyl group.
Properties
IUPAC Name |
1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-11-14-12-28-18-10-5-13-3-1-2-4-17(13)19(18)20(14)23-21(29)22-15-6-8-16(9-7-15)24(26)27/h1-10,14,20,25H,11-12H2,(H2,22,23,29)/t14-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPDQABUIAHIV-XOBRGWDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC3=CC=CC=C32)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=C(O1)C=CC3=CC=CC=C32)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea typically involves multiple steps:
Formation of the Naphthopyran Core: This step involves the cyclization of appropriate precursors to form the naphthopyran ring system.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Attachment of the Nitrophenyl Thiourea Moiety: This step involves the reaction of the naphthopyran derivative with 4-nitrophenyl isothiocyanate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea moiety under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with tailored properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of naphthopyran compounds exhibit significant antitumor properties. For instance:
- Study Overview : A study evaluated the efficacy of pyran derivatives against U373 glioblastoma and A549 non-small-cell lung cancer cells.
- Findings : The IC50 values of these compounds were notably lower than those of standard chemotherapeutic agents, indicating strong antitumor potential.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- Study Overview : In vitro tests revealed that similar thiourea compounds could inhibit the growth of various bacterial strains.
- Findings : Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µM.
Medicine
The compound is being investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation. Its mechanism of action may involve:
- DNA Binding : Interacting with DNA to disrupt replication or transcription processes in cancer cells.
- Enzyme Inhibition : Inhibiting specific enzymes involved in cancer cell metabolism.
Similar Compounds
| Compound Name | Structural Difference |
|---|---|
| 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-aminophenyl)thiourea | Amino group instead of nitro group |
| 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-methylphenyl)thiourea | Methyl group instead of nitro group |
Uniqueness
The presence of the nitro group in this compound enhances its reactivity and potential for specific biological interactions compared to similar compounds.
Study 1: Antitumor Efficacy
A comprehensive study on pyran derivatives highlighted their effectiveness against cancer cell lines:
- Cell Lines Tested : U373 glioblastoma and A549 non-small-cell lung cancer.
- Results : Significant inhibition of cell proliferation was observed.
Study 2: Antimicrobial Activity
Research focused on antimicrobial properties revealed that thiourea derivatives could effectively combat resistant bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Effective at concentrations as low as 10 µM against various strains.
Mechanism of Action
The mechanism of action of 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Analog 1: Thiourea Derivatives with Cyclohexyl/Perfluorophenyl Substituents
Example: 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
- Key Differences: Substituents: The dimethylamino-cyclohexyl group replaces the naphthopyran core, and the perfluorophenyl group replaces the 4-nitrophenyl. Physicochemical Properties:
- Higher hydrophobicity due to the perfluorophenyl group.
- Molecular weight: 367.38 g/mol (vs. ~453.64 g/mol for the target compound).
- Biological Implications : Perfluorophenyl groups enhance metabolic stability but may reduce solubility.
Table 1 : Comparison of Thiourea Derivatives
| Compound | Core Structure | Substituent (R1) | Substituent (R2) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Naphtho[2,1-b]pyran | (1S,2S)-Hydroxymethyl | 4-Nitrophenyl | ~453.64* |
| 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea | Cyclohexyl | Dimethylamino | Perfluorophenyl | 367.38 |
Structural Analog 2: Naphtho[2,1-b]furan-Based Pyrazolines and Isoxazoles
Example : 1-(4-Nitrophenyl)-3-(naphtho[2,1-b]furan-2-yl)-5-aryl-2-pyrazolines
- Key Differences :
- Core Structure : Naphtho[2,1-b]furan instead of naphthopyran.
- Functional Groups : Pyrazoline or isoxazole rings replace the thiourea moiety.
- Biological Activity :
- Compound 4e (pyrazoline derivative) showed potent antimicrobial activity.
- Analgesic activity was noted in compound 3d.
Structural Analog 3: Naphtho[2,1-b]pyran-2-amine Hydrochloride
Example : 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride
- Key Differences :
- Substituents : An amine group replaces the hydroxymethyl and thiourea groups.
- Physicochemical Properties :
- Molecular weight: 235.71 g/mol (lower due to lack of thiourea and nitrophenyl groups).
- Likely higher water solubility due to the hydrochloride salt.
- Implications for Target Compound : The thiourea and nitrophenyl groups in the target compound may reduce solubility but enhance interaction with hydrophobic biological targets.
Research Findings and Hypotheses
- Antimicrobial Potential: The 4-nitrophenyl group in the target compound may mimic electron-withdrawing substituents in active pyrazolines (e.g., 4e), suggesting possible antimicrobial activity .
- Synthetic Challenges : Stereoselective synthesis of the (1S,2S)-hydroxymethyl-naphthopyran core may require specialized catalysts, akin to methods used for naphthofuran derivatives .
- Stability : Thiourea derivatives with aromatic substituents (e.g., perfluorophenyl) exhibit stability under refrigeration (0–6°C), suggesting similar storage requirements for the target compound .
Biological Activity
The compound 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphtho[2,1-b]pyran moiety and a nitrophenyl thiourea group. The specific stereochemistry at the naphtho-pyran position contributes to its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of 4H-pyrans, including those similar to our compound of interest, exhibit significant antitumor properties. For instance, a study highlighted that certain pyran derivatives function as effective minor groove binders in DNA, which may lead to inhibition of cancer cell proliferation. The binding constants for these interactions ranged from to M .
Antimicrobial Properties
The naphtho-pyran derivatives have also shown promising antimicrobial activity. In vitro tests revealed that these compounds can inhibit the growth of various bacterial strains. For example, certain analogs demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
The proposed mechanism of action for the biological activity of this compound includes:
- DNA Binding : The ability to interact with DNA suggests that the compound may disrupt replication or transcription processes in cancer cells.
- Enzyme Inhibition : Some studies have reported that thiourea derivatives can inhibit specific enzymes involved in cancer cell metabolism and proliferation .
Study 1: Antitumor Efficacy
A study conducted on a series of pyran derivatives demonstrated their efficacy against various cancer cell lines, including U373 glioblastoma and A549 non-small-cell lung cancer cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar thiourea compounds. The results showed that these compounds could effectively inhibit bacterial growth at concentrations as low as 10 µM against resistant strains .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
